Product packaging for 1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea(Cat. No.:CAS No. 87958-67-6)

1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

Cat. No.: B1668518
CAS No.: 87958-67-6
M. Wt: 244.3 g/mol
InChI Key: DDYJDIHOSRTMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 52608 (CAS 87958-67-6) is a thiazolidinedione derivative that functions as a potent and selective synthetic ligand for the retinoic acid receptor-related orphan receptor alpha (RORα, also known as RZRα) . It activates RORα-mediated gene transcription at nanomolar concentrations, serving as a key research tool for investigating nuclear receptor signaling pathways . As a functional analogue of the pineal hormone melatonin at its nuclear receptor, CGP 52608 binds and activates RORα but exhibits little to no affinity for high-affinity membrane-bound melatonin receptors, allowing for specific study of nuclear-mediated effects . The compound exhibits significant research value in oncology, demonstrating potent oncostatic and cytotoxic activity across various cancer models. Studies show CGP 52608 inhibits cell proliferation and induces cell death in central nervous system cancer cell lines (HT22 and PC12), with effects ranging from cytostatic at 1 μM to strongly cytotoxic at 10 μM . It induces growth arrest in androgen-independent prostate cancer cells (DU145) and downregulates human telomerase reverse transcriptase (hTERT) expression in MCF-7 breast tumor cells, suggesting a mechanism for its anti-proliferative effects . Its anti-proliferative properties are also documented in models of murine colon adenocarcinoma . The mechanistic basis for its activity involves the modulation of cell cycle-related genes, including the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 . Beyond cancer research, CGP 52608 has shown potent antiarthritic activity in experimental models and has been utilized to study the role of nuclear receptor signaling in diverse biological processes, including cyst formation in dinoflagellates and potential immunomodulatory functions . Researchers value this compound for dissecting the complex roles of the RORα pathway in cell proliferation, inflammation, and metabolism. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4OS2 B1668518 1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea CAS No. 87958-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJDIHOSRTMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027518
Record name CGP 52608
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URL https://comptox.epa.gov/dashboard/DTXSID201027518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87958-67-6
Record name N-Methyl-2-[4-oxo-3-(2-propen-1-yl)-2-thiazolidinylidene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87958-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP 52608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action

Retinoid-related Orphan Receptor Alpha (RORα) Agonism

CGP 52608 is recognized as a synthetic agonist for the Retinoid-related Orphan Receptor Alpha (RORα), a member of the nuclear receptor superfamily of transcription factors. nih.govnih.gov This interaction is the principal driver of its biological activities.

Specificity and Selectivity for RORα Activation

CGP 52608 has been identified as a selective ligand for RORα. nih.gov It functions as a functional analogue of melatonin (B1676174) at this nuclear receptor, binding to and activating RORα and its splicing variant, RORα1. nih.govnih.gov While it was one of the first synthetic ligands described for RORα, some research has indicated its activation potential may be modest. frontiersin.org Nonetheless, its specificity has made it a valuable tool for studying RORα-mediated pathways. nih.govnih.gov

Differentiation from Membrane Melatonin Receptors

A critical characteristic of CGP 52608 is its inability to bind to high-affinity membrane melatonin receptors. nih.govnih.gov Research has shown that even at concentrations up to 10 µM, CGP 52608 does not compete for binding at these membrane receptors. nih.gov This selectivity allows researchers to distinguish the effects of nuclear RORα activation from the signaling pathways initiated by melatonin's interaction with its membrane-bound receptors, MT1 and MT2. nih.govnih.gov

Nuclear Signaling Pathway Modulation via RORα

As a ligand for RORα, CGP 52608 specifically initiates nuclear signaling events. nih.gov Upon activation by a ligand like CGP 52608, RORα typically binds to specific DNA sequences known as ROR response elements (ROREs) located in the promoter regions of target genes. lenus.ie This binding modulates the transcription of these genes, leading to downstream cellular effects. lenus.ie For instance, the binding of iodomelatonin to cell nuclei can be substituted by CGP 52608, confirming its action within the nuclear compartment. frontiersin.org The subsequent changes in gene expression, such as those related to the cell cycle, are direct consequences of this nuclear receptor modulation. nih.govnih.gov

Transcriptional Regulation and Gene Expression Modulation

The activation of RORα by CGP 52608 leads to significant changes in the transcriptional landscape of the cell, directly impacting the expression of genes that control cell proliferation and inflammation.

Regulation of Cell Cycle-Related Gene Expression (e.g., p21 WAF1/CIP1, Cyclin A)

In androgen-independent prostate cancer cells (DU 145), the activation of RORα by CGP 52608 has been shown to induce growth arrest by altering the expression of key cell cycle regulators. nih.govnih.gov This effect is characterized by an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase. nih.govnih.gov

This cell cycle arrest is achieved through the specific modulation of two critical proteins:

p21 WAF1/CIP1: CGP 52608 treatment leads to an increased expression of this cyclin-dependent kinase inhibitor, which serves to block the progression from the G1 to the S phase. nih.govnih.gov

Cyclin A: Conversely, CGP 52608 causes a decreased expression of Cyclin A, a protein essential for initiating the S phase. nih.govnih.gov

Gene/ProteinEffect of CGP 52608Functional Consequence
p21 WAF1/CIP1Increased ExpressionInhibition of G1/S phase progression
Cyclin ADecreased ExpressionPrevention of S phase initiation

Influence on 5-Lipoxygenase (5-LOX) Expression

Research indicates that RORα, the direct target of CGP 52608, acts as a repressor of the 5-lipoxygenase (5-LOX) gene. nih.gov Studies in human B lymphocytes have demonstrated that RORα downregulates the expression of 5-LOX. nih.gov Furthermore, in prostate cancer cells, the activation of RORα has been found to play a crucial role in mediating the effects of the 5-lipoxygenase pathway on cell proliferation. frontiersin.org By activating RORα, CGP 52608 can therefore influence inflammatory and proliferative pathways that are dependent on 5-LOX.

Interactions with ROR Response Elements (RORE)

The primary mechanism through which Cgp 52608 exerts its effects is by activating RORα, which is a ligand-dependent transcription factor. frontiersin.org Once activated by a ligand such as Cgp 52608, RORα binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of target genes. europeanpharmaceuticalreview.com This interaction is a hallmark of the canonical RORα signaling pathway. europeanpharmaceuticalreview.comnih.gov ROR family receptors, including RORα, are noted to bind to their respective ROREs as monomers. nih.gov This binding event initiates the recruitment of co-activators or co-repressors to the transcriptional machinery, thereby modulating the expression of genes involved in processes like cell cycle control and apoptosis. frontiersin.orgnih.gov

Inhibition of Transcription-Polymerase Chain Activity

The interaction of Cgp 52608-activated RORα with ROREs leads to the modulation of transcriptional activity rather than a direct inhibition of the transcription-polymerase chain machinery itself. By binding to the promoter regions of various genes, the activated RORα complex can either enhance or suppress gene transcription. For instance, the activation of RORα by Cgp 52608 has been shown to significantly reduce the expression of the 5-lipoxygenase (5-LOX) gene in prostate cancer cells, as the 5-LOX gene promoter contains a RORE. researchgate.net Conversely, Cgp 52608-mediated RORα activation leads to an increased expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1) and a decreased expression of cyclin A. nih.gov This demonstrates that Cgp 52608's effect on transcription is highly specific, leading to the differential regulation of target genes that control cellular proliferation and survival.

Influence on Cellular Processes

The transcriptional changes initiated by Cgp 52608 have profound effects on various cellular processes, particularly those related to cancer cell pathophysiology.

Modulation of Cell Growth and Differentiation

Cgp 52608 has demonstrated significant anti-proliferative effects across a range of cancer cell lines. In androgen-independent DU 145 prostate cancer cells, treatment with Cgp 52608 resulted in a dose-dependent and significant decrease in cell proliferation. nih.gov Similar inhibitory effects on cell proliferation have been observed in other cancer cell lines, as detailed in the table below. nih.gov

Cell LineCancer TypeEffect of Cgp 52608
DU 145 Human Prostate CancerInhibited Proliferation
MCF-7 Human Breast CarcinomaInhibited Proliferation
Colon 38 Mouse Colonic AdenocarcinomaInhibited Proliferation

This table summarizes the observed anti-proliferative effects of Cgp 52608 on various cancer cell lines.

While the compound's impact on cell growth is well-documented, its specific role in inducing cellular differentiation in mammalian cancer models requires further elucidation. However, in unicellular dinoflagellates, Cgp 52608 has been shown to induce dose-dependent and reversible encystment, a form of cellular differentiation, suggesting the involvement of nuclear signaling in this process. corning.com

Induction of Apoptosis Pathways

Cgp 52608 has been shown to be a pro-apoptotic agent. In studies using murine colonic cancer (Colon 38), treatment with Cgp 52608 significantly increased the number of apoptotic cells within tumors. nih.govnih.gov This effect suggests that the RZR/ROR nuclear receptors, which Cgp 52608 activates, are involved in mediating the pro-apoptotic signal. nih.gov Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. core.ac.uk Both pathways converge on the activation of effector caspases that execute the final stages of cell death. The activation of RORα by Cgp 52608 appears to engage this cellular machinery to promote the elimination of cancer cells.

Mechanisms of Cell Cycle Withdrawal (G0/G1 phase accumulation, S phase decrease)

A key mechanism behind the anti-proliferative effect of Cgp 52608 is its ability to induce cell cycle arrest. In DU 145 prostate cancer cells, ligand-induced activation of RORα by Cgp 52608 directly affects cell cycle distribution. nih.gov This results in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the number of cells in the S phase, the phase of DNA synthesis. nih.gov

This cell cycle withdrawal is underpinned by specific molecular changes. The treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1), a key regulator that blocks cell cycle progression at the G1/S checkpoint. nih.gov Concurrently, the expression of cyclin A, a protein essential for S phase progression, is decreased. nih.gov

Cell Cycle PhaseEffect of Cgp 52608 Treatment in DU 145 CellsAssociated Molecular Changes
G0/G1 Phase AccumulationIncreased p21(WAF1/CIP1) expression
S Phase DecreaseDecreased cyclin A expression

This table details the effects of Cgp 52608 on cell cycle phase distribution and the key molecular mediators in DU 145 prostate cancer cells. nih.gov

Impact on Cellular Proliferation, Migration, and Invasiveness

As established, Cgp 52608 exerts a significant inhibitory effect on the proliferation of multiple cancer cell types. nih.govnih.gov This is a direct consequence of the induced cell cycle arrest and apoptosis. In addition to curbing proliferation, research indicates that activation of RORα by Cgp 52608 can reduce the metastatic behavior of DU 145 cells. researchgate.net While this suggests a potential role in modulating cell migration and invasion—key steps in the metastatic cascade—detailed studies specifically quantifying the impact of Cgp 52608 on these two processes using standard in vitro assays are not extensively detailed in the current body of literature.

Pharmacological Activities and Biological Effects in Preclinical Models

Immunomodulatory and Anti-inflammatory Effects

CGP 52608 has demonstrated immunomodulatory and anti-inflammatory properties in preclinical models sigmaaldrich.combiosynth.com. It is described as an antiarthritic compound and possesses immunostimulatory functionality sigmaaldrich.com.

Modulation of Cytokine Production (e.g., IL-2, IL-6, IFN-γ, IL-10, TNF-α, IL-17)

Studies have investigated the effects of CGP 52608 on cytokine production. CGP 52608 enhanced the production of IL-2 and IL-6 in human circulating CD4+ cells and peripheral blood mononuclear cells (PBMCs) researchgate.net. This suggests a possible direct effect on gene regulation in T helper type 1 (Th1) cells and monocytes researchgate.net.

In experimental arthritis models, treatment with CGP 52608 resulted in a significant reduction in the levels of proinflammatory cytokines, including IFN-γ, TNF-α, and IL-17, in joint extracts and serum oup.com. Concurrently, an elevation of IL-10, an anti-inflammatory cytokine, was observed oup.com.

Data on Cytokine Modulation by CGP 52608:

CytokineEffectModel/Cell TypeSource
IL-2Enhanced productionHuman circulating CD4+ cells, PBMCs researchgate.net
IL-6Enhanced productionHuman circulating CD4+ cells, PBMCs researchgate.net
IFN-γSignificant reduction in levelsExperimental arthritis models (joint/serum) oup.com
IL-10Elevation in levelsExperimental arthritis models (joint/serum) oup.com
TNF-αSignificant reduction in levelsExperimental arthritis models (joint/serum) oup.com
IL-17Significant reduction in levelsExperimental arthritis models (joint/serum) oup.com

Effects on T Helper Cell Subsets (e.g., Th1, Th17)

CGP 52608 has been shown to influence T helper cell differentiation. RORα activation by CGP 52608 boosted Th17 cell differentiation in murine models conicet.gov.ar. The enhancement of IL-2 and IL-6 production by CGP 52608 in human circulating CD4+ cells suggests potential effects on Th1 cells researchgate.net. While not explicitly stated that CGP 52608 induces Th1 differentiation, its impact on IL-2 and IFN-γ, key Th1 cytokines, points to an influence on this subset researchgate.netoup.com.

Antiarthritic Activity in Experimental Arthritis Models

CGP 52608 exhibits potent antiarthritic activity in experimental models of inflammatory bowel disease and rheumatoid arthritis biosynth.com. In the rat adjuvant arthritis model, a chronic T cell-dependent autoimmune disease resembling rheumatoid arthritis, CGP 52608 demonstrated high potency in suppressing chronic inflammation and joint destruction nih.gov. This antiarthritic activity was observed at daily oral doses between 0.01 and 1 mg/kg nih.gov. Structure-activity relationship studies indicated a strong correlation between RZR/RORα activation and antiarthritic activity nih.gov. Targeting Rora with CGP 52608 alleviated the progression and reduced the severity of collagen-induced arthritis (CIA) in mice, decreasing clinical symptoms and joint pathological conditions aai.org. Treatment with CGP 52608 also reduced levels of anti-collagen type II antibodies in CIA mice serum aai.org.

Oncostatic and Antiproliferative Effects in Experimental Cancer Models

CGP 52608 possesses oncostatic and antiproliferative effects in various experimental cancer models sigmaaldrich.comnih.gov.

Inhibition of Cancer Cell Growth (e.g., Breast Cancer, Colonic Cancer, Prostate Cancer, Pituitary Tumors)

CGP 52608 has shown inhibitory effects on the proliferation of various cancer cell lines. It inhibited the growth of murine 16/C breast cancer cells nel.edu. Similar inhibitory effects were observed on the proliferation of neoplastic cells in mouse colonic adenocarcinoma, DU 145 human prostate cancer, MCF-7 human breast carcinoma, and rat diethylstilbestrol-induced prolactinoma (pituitary tumor) nih.govkarger.com. CGP 52608 exerted comparable antiproliferative effects on Colon 38 cancer cells and rat experimental pituitary tumors researchgate.net.

In human androgen-dependent LNCaP prostate cancer cells, CGP 52608 treatment led to a significant and dose-dependent decrease in cell proliferation nih.gov. It also showed oncostatic activity in central nervous system cancer cell lines at concentrations of 1 microM or lower nih.gov.

Data on Inhibition of Cancer Cell Growth by CGP 52608:

Cancer TypeModel/Cell LineEffectSource
Breast CancerMurine 16/C breast cancer cellsInhibited growth nel.edu
Breast CancerHuman MCF-7 breast carcinoma cellsInhibitory effects nih.govkarger.com
Colonic CancerMouse colonic adenocarcinoma cellsInhibitory effects nih.govkarger.com
Colonic CancerMurine Colon 38 cancer cellsAntiproliferative effects sigmaaldrich.comresearchgate.net
Prostate CancerHuman DU 145 prostate cancer cellsInhibitory effects nih.govkarger.com
Prostate CancerHuman LNCaP prostate cancer cellsDecreased proliferation researchgate.netnih.gov
Pituitary TumorsRat diethylstilbestrol-induced prolactinomaInhibitory effects nih.govkarger.com
Pituitary TumorsRat experimental pituitary tumor cellsAntiproliferative effects researchgate.net
Central Nervous System CancerVarious cell linesOncostatic activity nih.gov

Induction of Apoptosis in Neoplastic Cells

CGP 52608 has been shown to induce apoptosis in neoplastic cells sigmaaldrich.com. Studies on murine Colon 38 cancer demonstrated that CGP 52608 caused not only the inhibition of tumor proliferation but also induced apoptosis nel.edubibliotekanauki.plnih.gov. In central nervous system cancer cell lines, cytotoxicity at higher concentrations (5 and 10 microM) was observed, although the mechanism was not mediated by oxidative stress nih.gov. CGP 52608 also favors G0-G1 cell cycle phase accumulation in neural cell lines sigmaaldrich.com.

Counteracting Fatty Acid-Mediated Proliferation in Prostate Cancer

Dietary omega-6 polyunsaturated fatty acids, such as linoleic acid (LA) and arachidonic acid (AA), are known to stimulate the proliferation of prostate cancer cells. This effect is mediated through their conversion into 5-HETE via the 5-lipoxygenase (5-LOX) pathway. nih.govresearchgate.net Inhibition of 5-LOX activity has been proposed as a potential strategy to counteract the mitogenic effects of dietary fats on prostate cancer. nih.govresearchgate.net

Research has indicated that the 5-LOX gene promoter region contains a response element for the orphan nuclear receptor RORalpha, specifically its RORalpha1 isoform. nih.govresearchgate.net Studies using androgen-independent prostate cancer cell lines, such as DU 145 and PC3, have investigated whether activating RORalpha can modulate 5-LOX expression and thereby interfere with the proliferative activity of fatty acids. nih.gov

In DU 145 cells, LA, AA, and their metabolite 5-HETE demonstrated a strong stimulatory effect on cell proliferation. nih.govresearchgate.net This proliferative effect was completely counteracted by simultaneously treating the cells with a non-redox inhibitor of 5-LOX activity. nih.govresearchgate.net

Further investigations showed that RORalpha, particularly the RORalpha1 isoform, is expressed in DU 145 cells. nih.gov Activation of RORalpha using CGP 52608, a synthetic RORalpha activator, significantly reduced 5-LOX expression at both the mRNA and protein levels. nih.gov This reduction in expression was corroborated by decreased 5-LOX activity in CGP 52608-treated cells. nih.gov

Previously, it has been shown that CGP 52608 can reduce the proliferation and metastatic behavior of DU 145 cells. nih.govresearchgate.net These observations highlight the potential of RORalpha as a molecular target for developing new chemopreventive or chemotherapeutic strategies for prostate carcinoma. nih.gov

Oxidative Stress Modulation

CGP 52608 has been investigated for its effects on enzymes involved in counteracting oxidative stress, particularly those related to glutathione (B108866) metabolism.

Stimulation of Glutathione Peroxidase Activity

Studies in mouse brain (cerebellum and cerebral cortex) have shown that both melatonin (B1676174) and CGP 52608 stimulate glutathione peroxidase (GSH-Px) activity in vivo. heidelpost.debibliotekanauki.plnel.edurevistanefrologia.comresearchgate.netmdpi.com The increases in GSH-Px activity were found to be time-dependent, with maximal stimulation observed 90 minutes after injection in both cerebellum and cerebral cortex. heidelpost.de While both melatonin and CGP 52608 induced increases in GSH-Px activity, the increase induced by melatonin was significantly higher than that induced by CGP 52608. heidelpost.de

The mechanism by which CGP 52608 influences GSH-Px activity is thought to potentially involve interaction with nuclear receptors, such as the RZR-family of nuclear receptors, where CGP 52608 acts as an agonist. wikipedia.orgsigmaaldrich.comheidelpost.deusp.br

Stimulation of Glutathione Reductase Activity

In addition to glutathione peroxidase, CGP 52608 has also been shown to stimulate glutathione reductase (GSSG-Rd) activity in mouse brain in vivo. heidelpost.debibliotekanauki.plnel.edurevistanefrologia.comresearchgate.net Similar to the effects on GSH-Px, the increases in GSSG-Rd activity were time-dependent. heidelpost.de However, the stimulation in glutathione reductase activity was observed to be delayed compared to that of glutathione peroxidase. heidelpost.de Significant increases in GSSG-Rd activity were detected in both the cerebellum and cerebral cortex 120 minutes after injections of either melatonin or CGP 52608. heidelpost.de

These findings suggest that CGP 52608, potentially through receptor-mediated mechanisms, can influence the activity of key enzymes in the glutathione system, which plays a crucial role in protecting the brain from oxidative damage. heidelpost.de

Other Investigated Biological Activities

Effects on Dinoflagellate Encystment

CGP 52608 has been studied for its effects on encystment in unicellular dinoflagellates. Encystment is a process where these organisms form dormant cysts, often in response to environmental changes. nih.govresearchgate.netcambridge.org

Research has shown that CGP 52608 can induce encystment in several species of dinoflagellates, including Alexandrium catenella, Amphidinium carterae, and Crypthecodinium cohnii. nih.govresearchgate.net The encystment responses observed were reversible and dose-dependent. nih.gov

Given that melatonin has been shown to regulate gene transcription through RZR/ROR nuclear receptors in mammalian cells and CGP 52608 is a selective agonist for these receptors with low affinity for cell surface G protein-coupled melatonin receptors, studies have explored the potential involvement of nuclear signaling in indoleamine-induced encystment in dinoflagellates. usp.brnih.govbenthamopen.com

Investigations into the responses of A. catenella to either mastoparan (B549812) (a direct activator of mammalian G proteins) or indoleamines in the presence or absence of CGP 52608 revealed interesting interactions. nih.gov CGP 52608 was found to synergize with both indoleamines and mastoparan, resulting in a more rapid encystment response. nih.gov These findings suggest that nuclear signaling pathways may be involved in the indoleamine-induced encystment process in dinoflagellates. nih.gov CGP 52608 having a similar stimulative effect as melatonin on the encystment of several dinoflagellate species further supports the idea of nuclear melatonin receptor involvement. usp.brcambridge.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
CGP 526086509863
Melatonin896
Linoleic Acid5280442
Arachidonic Acid444860
5-HETE5280731
Mastoparan16212440

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested sections. However, the relative effects on enzyme activity can be described.

For example, regarding the stimulation of glutathione peroxidase and reductase activities in mouse brain by melatonin and CGP 52608 heidelpost.de:

Treatment GroupTissueEffect on GSH-Px ActivityEffect on GSSG-Rd Activity
MelatoninCerebellumStimulation (significantly higher than CGP 52608)Stimulation
CGP 52608CerebellumStimulationStimulation
MelatoninCerebral CortexStimulation (significantly higher than CGP 52608)Stimulation
CGP 52608Cerebral CortexStimulationStimulation

Regarding the effect on prostate cancer cell proliferation nih.gov:

Treatment GroupProstate Cancer Cell LineEffect on Proliferation (compared to control)Effect on 5-LOX Expression
LADU 145, PC3StimulatoryNot directly stated, but involved in 5-HETE production
AADU 145, PC3StimulatoryNot directly stated, but involved in 5-HETE production
5-HETEDU 145StimulatoryNot applicable
CGP 52608DU 145, PC3Abrogated the proliferative action of LA and AA; Reduced proliferationSignificantly reduced
LA + 5-LOX inhibitorDU 145Counteracted the stimulatory effect of LAInhibited

Research Methodologies and Experimental Approaches

In Vitro Experimental Systems

In vitro models are fundamental in dissecting the molecular mechanisms of CGP 52608. These systems range from established mammalian cell lines to non-mammalian and primary cell cultures, each providing unique insights into the compound's function.

Mammalian Cell Lines for RORα Activation Studies

Several human cancer cell lines have been utilized to investigate the consequences of RORα activation by CGP 52608, particularly in the context of cancer cell proliferation and survival.

THP-1 Macrophages and Human Monocyte Cells (THP-1): The human monocytic leukemia cell line, THP-1, is a widely used model to study macrophage and monocyte functions. mdpi.commdpi.com While direct studies detailing the effects of CGP 52608 on RORα activation in THP-1 cells are not extensively documented in the available literature, the known role of RORα in regulating inflammatory responses makes this cell line a relevant model. RORα expression can suppress cancer-associated inflammation, in part by inhibiting macrophage infiltration. nih.gov Given that CGP 52608 is a known RORα agonist, its effects on macrophage polarization and inflammatory signaling in THP-1 cells represent a significant area for investigation.

DU145 and PC3 Prostate Cancer Cells: The androgen-independent prostate cancer cell line DU145 has been a key model for studying the anti-proliferative effects of CGP 52608. nih.gov Research has demonstrated that RORα is expressed in these cells and that treatment with CGP 52608 leads to a dose-dependent inhibition of cell proliferation. nih.govnih.gov This growth arrest is associated with an accumulation of cells in the G₀/G₁ phase of the cell cycle, an increased expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1), and a decreased expression of cyclin A. nih.gov In the case of PC3 prostate cancer cells, while direct studies with CGP 52608 are limited, research on melatonin (B1676174), for which CGP 52608 is a nuclear receptor analog, has shown inhibitory effects on the proliferation of these cells. researchgate.netwikipedia.org

MCF-7 Breast Cancer Cells: The MCF-7 human breast carcinoma cell line has also been used to assess the anti-proliferative activity of CGP 52608. Studies have shown that both CGP 52608 and melatonin exert similar inhibitory effects on the proliferation of these neoplastic cells, suggesting a potential role for RORα activation in breast cancer treatment. nih.gov

Table 1: Effects of CGP 52608 in Mammalian Cell Lines
Cell LineCell TypeObserved Effects of CGP 52608Key Molecular Findings
DU145Human Prostate CarcinomaInhibition of cell proliferation, induction of G₀/G₁ cell cycle arrest. nih.govIncreased expression of p21(WAF1/CIP1), decreased expression of cyclin A. nih.gov
MCF-7Human Breast CarcinomaInhibition of cell proliferation. nih.govSimilar antiproliferative effect to melatonin, suggesting RZR/ROR receptor involvement. nih.gov
PC3Human Prostate CarcinomaInhibitory effects on proliferation observed with melatonin, a compound with similar nuclear receptor targets. researchgate.netwikipedia.orgData specific to CGP 52608 is limited.
THP-1Human Monocytic LeukemiaRelevant model for studying RORα's role in inflammation and macrophage function. nih.govDirect studies with CGP 52608 on RORα activation are not extensively documented.

Non-Mammalian Cell Systems for Signaling Investigations

To explore the evolutionary conservation of the signaling pathways involving RORα, non-mammalian systems have been employed.

Drosophila SL-3 Cells: Research on the role of RORα and its signaling pathways in Drosophila has provided insights into its function in development and circadian rhythms. nih.gov However, specific studies utilizing the Drosophila SL-3 cell line to investigate the direct effects of CGP 52608 on RORα signaling are not available in the current body of scientific literature.

Dinoflagellates: Studies on unicellular dinoflagellates have provided evidence for the involvement of a nuclear receptor in response to CGP 52608. nih.gov In three species of dinoflagellates (Alexandrium catenella, Amphidinium carterae, and Crypthecodinium cohnii), CGP 52608 induced a reversible and dose-dependent encystment. nih.gov This finding suggests that a nuclear signaling pathway, potentially analogous to the RZR/ROR pathway in mammals, is involved in this physiological process in these organisms. nih.gov Furthermore, CGP 52608 was found to synergize with other signaling molecules to produce a more rapid encystment response, indicating potential cross-talk between different signaling pathways. nih.gov

Primary Cell Culture Models

Primary cells isolated directly from tissues provide a more physiologically relevant context for studying cellular responses to CGP 52608.

Human Circulating CD4+ Cells: Research on human peripheral blood mononuclear cells (PBMCs) has shown that CGP 52608 can enhance the production of the cytokines Interleukin-2 (B1167480) (IL-2) and Interleukin-6 (IL-6). This effect suggests a direct role for nuclear receptors in the regulation of human immune functions, specifically in modulating the activity of T helper 1 (Th1) cells and monocytes.

Somatic Testicular Cells: While direct investigations into the effects of CGP 52608 on somatic testicular cells are not documented, studies on melatonin have shown that it has direct actions on these cells, including modulating endocrine activity in Leydig cells and influencing growth, proliferation, and metabolism in Sertoli cells. researchgate.net Given that CGP 52608 acts as a ligand for the nuclear melatonin receptor RZR/ROR, the potential for this compound to influence testicular physiology through these somatic cells is a plausible area for future research. researchgate.net

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects and therapeutic potential of CGP 52608 in a whole-organism context.

Murine Models of Carcinogenesis

Mouse models of cancer have been instrumental in demonstrating the anti-tumor activity of CGP 52608.

Murine Colonic Cancer: In a murine model of colonic cancer using Colon 38 cancer cells, treatment with CGP 52608 significantly increased the number of apoptotic cells in the tumors. nih.gov This pro-apoptotic effect was comparable to that of melatonin, further supporting the involvement of RZR/ROR receptors in mediating this anti-cancer activity. nih.gov

Xenograft Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided strong evidence for the in vivo efficacy of CGP 52608. nih.gov In a study using nude mice bearing DU 145 human prostate tumor xenografts, treatment with CGP 52608 resulted in a significant reduction in tumor growth. nih.gov

Table 2: In Vivo Effects of CGP 52608 in Murine Cancer Models
Animal ModelCancer TypeKey Findings with CGP 52608 Treatment
Male mice with Colon 38 cellsMurine Colonic CancerSignificantly increased number of apoptotic cells in tumors. nih.gov
Nude mice with DU 145 xenograftsHuman Prostate CancerSignificant reduction in tumor growth. nih.gov

Rodent Models of Inflammatory and Autoimmune Diseases

Rodent models that mimic human inflammatory and autoimmune diseases are crucial for preclinical testing of potential therapeutics.

Rat Adjuvant Arthritis: The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for polyarthritis. dovepress.comnih.gov It is characterized by robust polyarticular inflammation, bone resorption, and periosteal bone proliferation. nih.gov While this model is extensively used for testing anti-arthritic agents, there is a lack of published studies specifically investigating the effects of CGP 52608 in the rat adjuvant arthritis model.

CIA Mouse Model of RA: The collagen-induced arthritis (CIA) mouse model is another standard and widely used model for rheumatoid arthritis (RA), sharing several pathological features with the human disease, including synovitis, pannus formation, and cartilage degradation. nih.gov Despite its relevance for testing anti-inflammatory and immunomodulatory compounds, there are no specific studies available in the scientific literature that have evaluated the therapeutic potential of CGP 52608 in the CIA mouse model of RA.

Models for Oxidative Stress Studies (e.g., mouse brain)

The mouse brain serves as a critical model for investigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. This model is particularly relevant for studying neurodegenerative disorders where oxidative damage is a key pathological feature. In the context of research on compounds like CGP 52608, which interact with nuclear receptors that can influence cellular metabolism and stress responses, the mouse brain provides a complex physiological system to explore potential therapeutic effects.

Research methodologies in this area often involve subjecting the animals to conditions that induce oxidative stress, followed by analysis of brain tissue. Markers of oxidative damage, such as lipid peroxidation, protein oxidation, and DNA damage, can be quantified to assess the extent of the stress. While direct studies detailing the use of CGP 52608 in mouse brain models of oxidative stress are not extensively documented in the available literature, this model system is a standard for evaluating the in vivo efficacy of compounds with potential antioxidant or neuroprotective properties.

Molecular and Cellular Assays

Transcriptional Reporter Assays (e.g., Luciferase Transactivation Assays)

Transcriptional reporter assays are fundamental in characterizing the activity of compounds that modulate gene expression. For CGP 52608, luciferase transactivation assays have been pivotal in identifying it as a synthetic ligand for the RAR-related orphan receptor alpha (RORα). In these assays, cells are engineered to express a luciferase reporter gene under the control of a promoter containing RORα response elements.

The binding of a ligand, such as CGP 52608, to RORα activates the receptor, which in turn binds to the response elements and drives the transcription of the luciferase gene. The resulting luciferase enzyme produces light in the presence of a substrate, and the intensity of this light is proportional to the transcriptional activity of RORα. Studies have demonstrated that CGP 52608 can stimulate RORα-mediated gene activity, confirming its role as a functional agonist for this nuclear receptor.

Assay ComponentDescriptionRole in CGP 52608 Research
Reporter Gene LuciferaseQuantifies the transcriptional activity of RORα.
Promoter Contains RORα response elementsActivated by the CGP 52608-RORα complex.
Ligand CGP 52608Binds to and activates the RORα nuclear receptor.
Output Light emissionProportional to the level of RORα activation.

Gene Expression Analysis (e.g., RT-PCR, quantitative real-time PCR)

To understand the downstream cellular effects of CGP 52608, researchers employ gene expression analysis techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR). These methods allow for the measurement of changes in the messenger RNA (mRNA) levels of specific genes following treatment with the compound.

In a notable study investigating the effects of CGP 52608 on the human androgen-independent prostate cancer cell line DU 145, RT-PCR was used to evaluate the expression of genes involved in cell cycle regulation. nih.gov The findings revealed that activation of RORα by CGP 52608 led to an increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 and a decreased expression of cyclin A. nih.gov These changes in gene expression are consistent with the observed effects of CGP 52608 on cell cycle arrest.

GeneMethodEffect of CGP 52608Cell LineReference
p21WAF1/CIP1 RT-PCRIncreased expressionDU 145 nih.gov
Cyclin A RT-PCRDecreased expressionDU 145 nih.gov

Protein Expression Analysis (e.g., Western Blot)

Following the observation of changes in gene expression, it is crucial to determine if these changes translate to the protein level. Western blotting is a widely used technique for this purpose. This method allows for the detection and quantification of specific proteins in a sample.

In the context of CGP 52608 research, after observing increased mRNA levels of p21WAF1/CIP1 and decreased mRNA levels of cyclin A via RT-PCR, Western blot analysis would be the subsequent step to confirm these findings at the protein level. nih.gov This would involve treating DU 145 cells with CGP 52608, preparing cell lysates, separating the proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific for p21WAF1/CIP1 and cyclin A. The intensity of the resulting bands would provide a measure of the amount of each protein, thereby validating the gene expression data.

Cell Cycle Analysis (e.g., Flow Cytometry)

To investigate the functional consequences of the changes in gene and protein expression induced by CGP 52608, researchers utilize cell cycle analysis, often performed by flow cytometry. This technique allows for the rapid analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

In studies with the DU 145 prostate cancer cell line, flow cytometry (specifically, FACS analysis) was employed to assess the impact of CGP 52608 on cell cycle progression. nih.gov The results demonstrated that treatment with CGP 52608 led to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells in the S phase. nih.gov This indicates that CGP 52608 induces a G0/G1 cell cycle arrest, which is a direct functional outcome of the upregulation of the cell cycle inhibitor p21WAF1/CIP1 and the downregulation of the cell cycle promoter cyclin A. nih.gov

Cell LineTreatmentMethodObserved EffectReference
DU 145CGP 52608Flow Cytometry (FACS)Accumulation in G0/G1 phase, decrease in S phase nih.gov

Apoptosis Detection Methods (e.g., TUNEL method)

In addition to its effects on the cell cycle, CGP 52608 has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.

The TUNEL assay works by enzymatically labeling the free 3'-OH ends of DNA fragments with labeled dUTP. These labeled ends can then be visualized by microscopy or quantified by flow cytometry. While a specific study detailing the use of the TUNEL method to detect apoptosis induced by CGP 52608 is not prominently featured in the available literature, it is a standard and appropriate technique to confirm the pro-apoptotic activity of this compound, which has been observed in murine colonic cancer cells.

Ligand Binding and Interaction Studies

The characterization of CGP 52608 has been supported by a range of experimental methodologies aimed at elucidating its interaction with nuclear receptors and understanding the structural features that govern its activity. These approaches include receptor specificity profiling, structure-activity relationship analyses, and computational studies.

Profiling the receptor specificity of CGP 52608 has been crucial in identifying its primary molecular target. Studies have established CGP 52608 as a specific and selective ligand for the RAR-related orphan receptor alpha (RORα), also referred to in earlier literature as the retinoid Z receptor alpha (RZRα). nih.gov It has been shown to activate RORα in the low nanomolar range. nih.gov

An important aspect of its specificity is its distinction from the endogenous hormone melatonin. While melatonin is a natural ligand for RORα, CGP 52608 acts as a functional analogue at this nuclear receptor. nih.gov However, CGP 52608 does not bind to the high-affinity membrane receptors for melatonin. nih.gov This selectivity makes CGP 52608 a valuable chemical tool for isolating and studying the nuclear receptor-mediated signaling pathways of melatonin, independent of membrane receptor actions. nih.gov

While CGP 52608 is structurally classified as a thiazolidinedione, a chemical class known to include ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), specific binding affinity data for CGP 52608 at this receptor is not extensively detailed in the reviewed literature. Similarly, specific binding or activation studies of CGP 52608 with the retinoic acid receptor alpha (RARα) have not been prominently reported.

Receptor TargetBinding/Activity of CGP 52608Reported Concentration RangeReference
RAR-related Orphan Receptor Alpha (RORα/RZRα)Specific Ligand / ActivatorLow Nanomolar nih.gov
High-Affinity Membrane Melatonin ReceptorsNo BindingN/A nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Data Not AvailableN/A
Retinoic Acid Receptor alpha (RARα)Data Not AvailableN/A

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For CGP 52608 and its analogues, SAR investigations have been pivotal in linking their chemical features to their efficacy as RORα activators.

A key study investigated 13 analogues of CGP 52608, which was identified as the lead compound. nih.gov This research revealed a direct and striking correlation between the ability of these compounds to activate RORα and their antiarthritic potency in a rat model of adjuvant arthritis. nih.gov This finding strongly suggests that the therapeutic effects of this class of thiazolidinediones are mediated through the nuclear signaling pathway involving RORα. nih.gov The research established that the activation of RORα is a key mechanism for the anti-inflammatory and joint-protective effects observed. nih.gov

Compound SeriesKey FindingImplicationReference
CGP 52608 and 13 Related AnaloguesA strong correlation was observed between the in vitro activation of RORα and the in vivo antiarthritic activity.The biological effects of these compounds are primarily mediated through their agonist activity at the RORα nuclear receptor. nih.gov

In silico methodologies, such as molecular docking and virtual screening, are powerful computational tools used to predict how a ligand might bind to a receptor's active site and to screen large libraries of compounds for potential new ligands. Molecular docking simulates the interaction between a small molecule and a protein at the atomic level, helping to rationalize the ligand's binding mode and affinity. Virtual screening uses these computational models to rapidly assess large chemical databases to identify molecules that are likely to bind to a specific biological target.

While these techniques are widely applied in the discovery and optimization of nuclear receptor ligands, specific studies detailing the use of molecular docking or virtual screening for the design or analysis of CGP 52608 were not identified in the reviewed scientific literature. The application of such methods could, in principle, provide deeper insights into the precise molecular interactions between CGP 52608 and the ligand-binding pocket of RORα and could facilitate the discovery of novel RORα modulators.

Implications for Future Research and Therapeutic Development

Elucidating RORα-Mediated Signaling Pathways

CGP 52608 serves as a tool to activate RORα, thereby aiding in the identification and characterization of the downstream signaling pathways regulated by this nuclear receptor sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. RORα mediates its actions by binding to ROR response elements (ROREs) in the promoter regions of target genes, influencing their transcription frontiersin.orgmdpi.com. Studies using CGP 52608 have contributed to understanding how RORα activation impacts various cellular processes.

Research indicates that RORα is involved in regulating pathways related to inflammation, metabolism, and cell cycle control frontiersin.orgnih.govmdpi.comencyclopedia.pubuky.edunih.gov. For instance, RORα has been shown to repress inflammation by inhibiting the NF-κB pathway, potentially through mechanisms involving the recruitment of corepressors like HDAC3 or activation of IκBα transcription frontiersin.orgmdpi.comencyclopedia.pubuky.edu. In the context of metabolism, RORα influences lipid and carbohydrate metabolism, with studies in skeletal muscle highlighting its role in regulating genes involved in fatty acid oxidation and glucose tolerance via modulation of Akt2 and AMPK signaling nih.gov. RORα is also known to regulate circadian genes such as BMAL1, CLOCK, and Rev-ERBα, contributing to the intricate molecular circadian rhythm frontiersin.orgwikipedia.orggenecards.org.

CGP 52608 has been specifically used to investigate RORα's influence on cell proliferation. In androgen-independent prostate cancer cells (DU 145), treatment with CGP 52608 led to a dose-dependent decrease in cell proliferation, cell cycle arrest in the G0/G1 phase, and modulation of cell cycle-related genes like p21(WAF1/CIP1) and cyclin A nih.gov. This suggests a role for RORα in controlling cell growth, which can be probed using synthetic ligands like CGP 52608 nih.gov.

Investigating Cross-Talk with Other Biological Pathways

The interaction of RORα with other signaling pathways is a critical area of research, and CGP 52608 can be instrumental in unraveling this complexity. RORα is known to engage in cross-talk with various other nuclear receptors and signaling molecules frontiersin.orgmdpi.comuky.edu.

For example, RORα interacts with transcriptional coregulators like GRIP-1 and PGC1α, which influence its transcriptional activity and link it to pathways regulating energy metabolism and circadian genes frontiersin.org. Cross-talk between RORα and other nuclear receptors, such as liver X receptor (LXR) and estrogen receptor (ER), has also been reported frontiersin.orguky.edumelatonin-research.net. CGP 52608, by selectively activating RORα, can help delineate the specific contributions of RORα in these complex regulatory networks. Studies have explored the interplay between RORα and the NF-κB pathway in inflammatory responses, where RORα acts as a negative regulator frontiersin.orgmdpi.comencyclopedia.pubuky.edu. The use of CGP 52608 can help researchers understand how RORα activation influences the activity of NF-κB and its downstream targets.

Furthermore, the relationship between RORα and melatonin (B1676174) signaling is a subject of ongoing investigation. While early studies suggested melatonin as a natural ligand for RORα and used CGP 52608 as a functional analogue, the exact nature of this interaction and whether it involves direct binding remains debated nih.govoup.commdpi.comencyclopedia.pubmdpi.com. CGP 52608's ability to selectively activate RORα without binding to membrane melatonin receptors provides a means to differentiate between nuclear RORα-mediated effects and those mediated by membrane melatonin receptors wikipedia.orgnih.govoup.com. This distinction is crucial for understanding the pleiotropic effects attributed to melatonin and the specific involvement of RORα in these processes, such as immune modulation and anti-inflammatory functions mdpi.comencyclopedia.pub.

Role as a Tool in Drug Discovery for Orphan Nuclear Receptors

Orphan nuclear receptors, including RORα, represent a significant class of potential drug targets due to their involvement in a wide range of physiological and pathological processes nih.govnih.gov. The identification of ligands that can modulate the activity of these receptors is a key step in drug discovery nih.gov.

CGP 52608, as one of the first synthetic ligands identified for RORα, has played a role as a biochemical tool in the initial stages of RORα research and the broader exploration of orphan nuclear receptors wikipedia.orgnih.govoup.commdpi.com. Its use in in vitro and in vivo studies has helped validate RORα as a potential therapeutic target for conditions such as rheumatoid arthritis and certain cancers wikipedia.orgsigmaaldrich.comaai.orgnih.gov. Although CGP 52608 itself did not reach the market, its characterization provided valuable insights into the ligand-binding properties of RORα and paved the way for the development of subsequent ROR modulators mdpi.com.

The study of CGP 52608 and its effects has contributed to the understanding that modulating RORα activity can have therapeutic implications. For example, the observation that CGP 52608 treatment reduced the severity of collagen-induced arthritis in mice highlighted RORα as a potential target for anti-inflammatory therapies aai.org. Similarly, its effect on prostate cancer cell growth demonstrated RORα's relevance in cancer biology nih.gov. These findings, facilitated by the use of CGP 52608, underscore the potential of targeting orphan nuclear receptors with small molecule ligands for therapeutic benefit nih.gov.

Unresolved Questions and Future Directions in RORα Ligand Research

Despite the progress made using tools like CGP 52608, several unresolved questions and future directions remain in RORα ligand research. One of the primary challenges is the definitive identification of endogenous high-affinity ligands for RORα nih.govnih.gov. While candidates like melatonin and certain oxysterols have been proposed, the nature and physiological relevance of these interactions are still debated frontiersin.orgmdpi.comencyclopedia.pubmdpi.comnih.gov. Further research is needed to conclusively identify endogenous ligands and understand how their binding regulates RORα activity in vivo.

Another critical area is the development of highly selective RORα ligands. While CGP 52608 was described as selective for RORα, the development of compounds with greater specificity for individual ROR isoforms (RORα, RORβ, and RORγ) is crucial to dissect their distinct roles and minimize off-target effects wikipedia.orgmdpi.com. Future research will focus on designing and characterizing novel synthetic ligands with improved selectivity and potency.

Understanding the precise mechanisms by which RORα interacts with coregulators and integrates signals from various pathways is also an ongoing effort frontiersin.org. Future studies utilizing advanced techniques will be necessary to fully map the RORα interactome and the dynamic nature of its transcriptional complexes.

Finally, translating the findings from in vitro and preclinical studies using ligands like CGP 52608 into successful clinical therapies remains a challenge mdpi.com. Future directions include further investigation of RORα's roles in various disease contexts, identifying specific patient populations that may benefit from RORα modulation, and developing safe and effective ROR-targeted drugs. The experience with CGP 52608, including its discontinuation in clinical trials, highlights the complexities involved in developing nuclear receptor ligands as drugs and underscores the need for continued fundamental research into RORα biology.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying CGP 52608's anti-inflammatory activity, and how should dose ranges be optimized?

  • Methodology: Use rodent arthritis models (e.g., adjuvant-induced arthritis) for in vivo studies, as these replicate key features of human inflammatory diseases. Dose optimization should follow pharmacokinetic profiling, starting with 0.1–1 mg/kg orally (based on efficacy in reducing joint edema and histopathological damage) . For in vitro validation, employ reporter gene assays in RORα-transfected cell lines (e.g., SL-3 cells) with EC50 values typically <6 nM .

Q. How can researchers verify the specificity of CGP 52608 for RORα versus other nuclear receptors?

  • Methodology: Perform competitive binding assays using radiolabeled ligands for related receptors (e.g., RARγ, LXR) to rule off-target effects. Include negative controls with RORα-null cells and validate results using siRNA-mediated RORα knockdown . Structural studies (e.g., co-crystallization) may further confirm binding specificity .

Q. What are the key biomarkers to monitor when assessing CGP 52608's cytostatic effects in cancer models?

  • Methodology: In prostate cancer cell lines (e.g., LNCaP), track cell cycle arrest (G0/G1 phase accumulation via flow cytometry) and expression changes in p21<sup>WAF1/CIP1</sup> (upregulation) and cyclin A (downregulation) using qPCR or Western blotting .

Advanced Research Questions

Q. How should researchers address contradictions in reported EC50 values for CGP 52608 (e.g., 1–3 nM vs. >100 μM)?

  • Methodology: Reconcile discrepancies by testing under standardized conditions:

  • Serum-free assays : Serum components may interfere with ligand-receptor binding; repeat experiments in serum-free media .
  • Receptor expression levels : Quantify RORα levels via Western blotting, as overexpression in transfected cells may artificially enhance potency .
  • Orthogonal validation : Compare results across multiple assays (e.g., reporter gene activity, target gene expression) .

Q. What strategies can improve the translational relevance of preclinical studies on CGP 52608?

  • Methodology:

  • Long-term toxicity studies : Monitor off-target effects (e.g., metabolic disruption) using lipid profiling and liver/kidney function tests in chronic dosing models .
  • Combination therapy trials : Test synergies with standard anti-inflammatory agents (e.g., methotrexate) using factorial experimental designs .
  • Human tissue validation : Use primary synovial or cancer cells to confirm mechanisms observed in cell lines .

Q. How can researchers resolve uncertainties about CGP 52608's mechanism in mammalian systems, given conflicting evidence about RORα dependency?

  • Methodology:

  • Conditional knockout models : Generate tissue-specific RORα knockout mice to isolate receptor-dependent effects in arthritis or cancer models .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify RORα-regulated pathways and validate with chromatin immunoprecipitation (ChIP) for direct target genes .

Methodological Best Practices

  • Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental rigor: report full synthetic routes for CGP 52608 analogs, validate compound purity (>95% by HPLC), and provide raw data in supplementary materials .
  • Ethical data collection : For human cell line studies, document provenance and ethical approval status per institutional guidelines .
  • Advanced search strategies : Use Google Scholar’s advanced operators (e.g., intitle:"CGP 52608" AND "RORα") to locate high-impact studies while excluding unreliable sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.